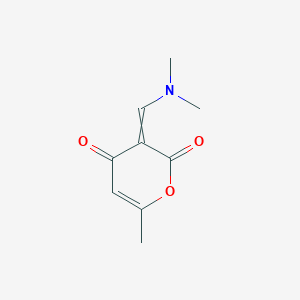
2-Aminothiazole-4-carboxylic acid
概要
説明
2-Aminothiazole-4-carboxylic acid is an important chemical compound that has been studied for its potential in various scientific applications, particularly due to its structural relevance in medicinal chemistry. This compound serves as a precursor or intermediate in the synthesis of a wide range of biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and chemical reaction accelerators. It is also an intermediate in the synthesis of antibiotics and has been explored for its activity as a corrosion inhibitor (Khalifa, 2018).
Synthesis Analysis
The synthesis of 2-Aminothiazole-4-carboxylic acid and its derivatives involves various chemical strategies. Notably, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids facilitates the one-pot synthesis of 1,4-benzothiazines, showcasing a method to manipulate the thiazole structure for the creation of complex molecules (Qiu et al., 2015). Additionally, a metal-free synthesis approach using aryl isothiocyanates and formamides under metal-free conditions has been developed to efficiently create 2-aminobenzothiazoles (He et al., 2016).
Molecular Structure Analysis
The molecular structure and properties of 2-Aminothiazole-4-carboxylic acid derivatives have been elucidated through various analytical techniques. X-ray diffraction and spectroscopic methods have been employed to characterize molecular adducts of 2-aminothiazole derivatives, revealing the formation of hydrogen-bonded chains and associated dimers in crystal structures, which contribute to the understanding of their chemical behavior and reactivity (Lynch et al., 1999).
Chemical Reactions and Properties
2-Aminothiazole-4-carboxylic acid and its derivatives participate in various chemical reactions, forming robust synthons in molecular salts with substituted benzoic acids. These reactions exhibit solvent-assisted tautomerism and proton transfer, highlighting the compound's versatility and potential in developing supramolecular architectures (Oruganti et al., 2014).
Physical Properties Analysis
The physical properties of 2-Aminothiazole-4-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. These properties are influenced by the molecular structure, as seen in the formation of co-crystals and the detailed characterization of molecular salts, which impacts their solubility and stability (Lynch et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 2-Aminothiazole-4-carboxylic acid derivatives, are defined by their molecular structure and substituent effects. Studies focusing on the synthesis and characterization of these compounds provide insights into their potential applications, highlighting their importance in the development of new chemical entities with desired biological activities (Khalifa, 2018).
科学的研究の応用
-
Anticancer Drug Development
- Field : Medicinal Chemistry
- Application : 2-aminothiazole derivatives have shown potential in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Method : The development of these drugs involves investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .
- Results : Some clinically applied anticancer drugs such as dasatinib and alpelisib have 2-aminothiazole as a fundamental part .
-
Antioxidant Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have been associated with antioxidant activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Antimicrobial Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown antimicrobial activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Anti-inflammatory Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown anti-inflammatory activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Treatment of Eating Disorders
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole analogue MB06322 has been used to target the neuropeptide Y5 (NPY5) receptor for the treatment of eating disorders such as hyperphagia .
- Method : The development of these drugs involves investigating small molecule agents .
- Results : This class of compounds is well known as a prodrug for the treatment of type-2 diabetes .
-
Treatment of Tuberculosis
- Field : Medicinal Chemistry
- Application : Aminothiazole-4-carboxylate derivatives are known as active compounds against Mycobacterium tuberculosis H37Rv and a-ketoacyl-ACP synthase mtFabH .
- Method : The development of these drugs involves investigating small molecule agents .
- Results : This class of compounds is well known as a prodrug for the treatment of type-2 diabetes .
-
Treatment of Hyperthyroidism
- Field : Medicinal Chemistry
- Application : 2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
- Method : The development of these drugs involves investigating small molecule agents .
- Results : This class of compounds is well known as a prodrug for the treatment of hyperthyroidism .
-
Treatment of Diabetes
- Field : Medicinal Chemistry
- Application : 2-Amino-4-thiazolecarboxylic Acid is a reagent in the preparation of glycogen phosphorylase inhibitory active compounds in the treatment of diabetes .
- Method : The development of these drugs involves investigating small molecule agents .
- Results : This class of compounds is well known as a prodrug for the treatment of diabetes .
-
Antiviral Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown antiviral activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Anticonvulsant Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown anticonvulsant activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Antidiabetic Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown antidiabetic activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Antihypertensive Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown antihypertensive activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Sulfathiazole Drug Synthesis
- Field : Medicinal Chemistry
- Application : 2-Aminothiazole is a precursor to a sulfathiazole, a type of "sulfa drugs" .
- Method : The development of these drugs involves investigating small molecule agents .
- Results : This class of compounds is well known as a prodrug for the treatment of bacterial infections .
-
Glycogen Phosphorylase Inhibitor
- Field : Medicinal Chemistry
- Application : 2-Amino-4-thiazolecarboxylic Acid is a reagent in the preparation of glycogen phosphorylase inhibitory active compounds .
- Method : The development of these drugs involves investigating small molecule agents .
- Results : This class of compounds is well known as a prodrug for the treatment of diabetes .
-
Antileishmanial Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown antileishmanial activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Anti-HIV Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown anti-HIV activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Antiviral Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown antiviral activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
-
Antimicrobial Activity
- Field : Organic Chemistry
- Application : 2-aminothiazole-based compounds have shown antimicrobial activity .
- Method : The development of these compounds involves synthetic strategies to access novel 2-aminothiazole derivatives .
- Results : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
Safety And Hazards
将来の方向性
2-Aminothiazole-4-carboxylic acid has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Future research could focus on decreasing drug resistance and reducing unpleasant side effects .
特性
IUPAC Name |
2-amino-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDUALXSYSMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363550 | |
| Record name | 2-Aminothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazole-4-carboxylic acid | |
CAS RN |
40283-41-8 | |
| Record name | 2-Aminothiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminothiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














